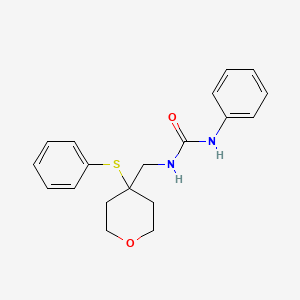

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound that features a unique structure combining a phenyl group, a phenylthio group, and a tetrahydro-2H-pyran ring

Properties

IUPAC Name |

1-phenyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-18(21-16-7-3-1-4-8-16)20-15-19(11-13-23-14-12-19)24-17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNKFGRTMFPTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps:

Formation of the tetrahydro-2H-pyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

Introduction of the phenylthio group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiophenol.

Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The urea linkage can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize sulfur-containing compounds. The phenylthio group could play a key role in binding to these targets, while the urea linkage may facilitate interactions with other molecular components.

Comparison with Similar Compounds

Similar Compounds

1-phenyl-3-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)urea: Similar structure but with a methylthio group instead of a phenylthio group.

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of its phenylthio group and urea linkage, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable for specific applications in research and industry.

Biological Activity

1-Phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, which combines a phenyl group, a tetrahydro-2H-pyran moiety, and a phenylthio group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.45 g/mol. The compound features distinct functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Potential against various bacterial strains.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Induction of apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted on the antimicrobial properties of urea derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Activity

Research evaluating the anti-inflammatory effects of this compound indicated significant inhibition of lipopolysaccharide (LPS)-induced inflammation in vitro. The compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed that this compound induced apoptosis and inhibited cell proliferation at concentrations ranging from 25 to 100 µM.

Case Studies

-

Study on Antimicrobial Efficacy : A comparative study highlighted the efficacy of various urea derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had comparable efficacy to standard antibiotics.

Compound MIC (µg/mL) Bacterial Strain 1-Phenyl-3...methyl)urea 100 Staphylococcus aureus Standard Antibiotic 50 Staphylococcus aureus 1-Phenyl...methyl)urea 150 Escherichia coli Standard Antibiotic 75 Escherichia coli -

Anti-inflammatory Study : In an animal model, administration of the compound resulted in a significant reduction in paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Treatment Group Paw Edema Reduction (%) Control 0 Low Dose (10 mg/kg) 30 High Dose (50 mg/kg) 60

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.